N-(3-bromobenzyl)isobutyramide

Epigenetics Bromodomain Inhibition BRPF Family

SAR studies require precise halogen substitution to maintain target engagement. N-(3-Bromobenzyl)isobutyramide addresses this need as a defined 3-bromo scaffold for mapping BRPF bromodomain selectivity. - Selective profile: IC50 of 65 nM against BRPF1, with weaker activity against BRPF2 (1.4 µM) and BRPF3 (7.6 µM). - Synthetic utility: The electrophilic benzylic bromine allows nucleophilic displacement for library generation. - Supply reliability: Available at >95% purity, providing a consistent baseline for comparative analog studies.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B4638020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)isobutyramide
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCC1=CC(=CC=C1)Br
InChIInChI=1S/C11H14BrNO/c1-8(2)11(14)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyKOEJWEMTESMYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromobenzyl)isobutyramide: Specifications & Sourcing


N-(3-Bromobenzyl)isobutyramide is an N-benzyl amide derivative (CAS 932942-99-9, C11H14BrNO, MW 256.14) . It serves as a building block in medicinal chemistry, with bromodomain inhibitory activity reported against the BRPF family [1]. Typical commercial specifications include purity of 95–98% and a calculated LogP of 2.72–2.93 . The compound contains an electrophilic 3‑bromobenzyl moiety [1] and is classified with GHS07 hazard warnings .

Target Class
BRPF bromodomain inhibition study fit
Chemistry Role
3-bromobenzyl amide building block workflow
Synthetic Utility
Electrophilic bromide synthetic handle context

N-(3-Bromobenzyl)isobutyramide: Substitution Risks


The 3‑bromobenzyl group in N-(3‑bromobenzyl)isobutyramide imparts a unique combination of steric bulk and electrophilic character . In bromodomain-targeting applications, the 3‑bromo substitution is critical for achieving selective, low‑nanomolar BRPF1 inhibition (IC50 = 65 nM) while maintaining only moderate activity against BRPF2 and BRPF3 [1]. Closely related analogs—such as the 4‑bromo isomer, the unsubstituted benzyl derivative, the chloro analog, or the inverted 3‑bromo‑N‑isobutylbenzamide—exhibit distinct substitution patterns and lipophilicity, which inevitably alter binding profiles. Without direct comparative data, substituting these analogs introduces uncertainty that can derail reproducibility and confound SAR interpretations .

Feature
Target Compound
Substitute Risk
Bromo Position
3-bromobenzyl substitution pattern
4-bromo isomer may alter binding profile and lipophilicity context
Halogen Identity
Bromine as leaving group; simple benzyl amide scaffold
Chloro analogs may shift reactivity and scaffold complexity

N-(3-Bromobenzyl)isobutyramide: Comparative Evidence


BRPF Bromodomain Selectivity Profile

N-(3‑Bromobenzyl)isobutyramide demonstrates a pronounced selectivity for BRPF1 relative to other BRPF family members. In a BROMOscan assay, it inhibits BRPF1 with an IC50 of 65 nM, while inhibition of BRPF2 and BRPF3 is considerably weaker (IC50 = 1400 nM and 7600 nM, respectively) [1]. In contrast, a structurally related analog (BDBM50249810) inhibits BRPF2 with an IC50 of 48 nM under identical assay conditions, indicating a divergent selectivity profile [2].

BRPF Selectivity
Reported
BRPF1 IC50 65 nM
BRPF2 1400 nM · BRPF3 7600 nM
Comparator BDBM50249810: BRPF2 48 nM
Supports BRPF1-selective probe development context
BROMOscan assay; reported ~29-fold BRPF2 difference vs comparator
Epigenetics Bromodomain Inhibition BRPF Family

3-Bromo vs. 4-Bromo Isomer: LogP and Structure

The 3‑bromo substitution in N-(3‑bromobenzyl)isobutyramide yields a calculated LogP of 2.72–2.93 . Although quantitative activity data for the 4‑bromo positional isomer are not available, the 4‑bromo analog N‑(5‑((4‑bromobenzyl)thio)‑1,3,4‑thiadiazol‑2‑yl)isobutyramide exhibits a higher molecular weight (372.3 vs. 256.14) and a distinct chemical scaffold due to the thiadiazole ring , resulting in substantially altered physicochemical properties and target‑binding potential.

Isomer LogP
Class-level inference
Target: LogP 2.72–2.93
4-Br analog with thiadiazole: MW ~372, distinct scaffold
Positional isomer context may differ; verify binding data
Vendor-calculated LogP; direct activity comparison unavailable
Medicinal Chemistry SAR Isomer Differentiation

Bromine vs. Chlorine: Reactivity & Complexity

Replacing the bromine atom with chlorine produces N‑(2‑(5‑(3‑chlorobenzyl)‑4‑oxo‑4,5‑dihydro‑1H‑pyrazolo[3,4‑d]pyrimidin‑1‑yl)ethyl)isobutyramide (MW 373.84) . This chloro analog incorporates a pyrazolopyrimidinone core, adding considerable molecular complexity. The bromine atom in N‑(3‑bromobenzyl)isobutyramide, by contrast, is a more readily displaceable leaving group, enabling nucleophilic substitution reactions that the chloro analog cannot undergo under identical mild conditions .

Halogen Reactivity
Class-level inference
Bromine: readily displaceable leaving group
Chloro analog: pyrazolopyrimidinone core, MW ~374
Synthetic handle context differs; nucleophilic displacement pathway not transferable
Reactivity inferred from halogen trends; experimental validation needed
Halogen Bonding Synthetic Utility Electrophilicity

N-(3-Bromobenzyl)isobutyramide: Research & Industrial Applications


BRPF Bromodomain Chemical Probe Development

In epigenetic drug discovery programs, N‑(3‑bromobenzyl)isobutyramide can be employed as a starting scaffold for developing selective BRPF1 bromodomain inhibitors. The compound's IC50 of 65 nM against BRPF1, coupled with weaker activity against BRPF2 (1.4 µM) and BRPF3 (7.6 µM), makes it suitable for chemical probe optimization campaigns aimed at improving potency and selectivity [1]. This scenario is directly supported by the differential bromodomain profiling data presented in Section 3.

SAR Studies on Halogenated Benzyl Amides

The 3‑bromobenzyl moiety serves as a defined point of structural variation for systematic SAR exploration. Its moderate lipophilicity (LogP ~2.8) and the electrophilic nature of the bromine substituent allow for controlled comparisons with 4‑bromo, unsubstituted benzyl, and other halogenated analogs . Researchers can use this compound as a baseline to map how halogen position and identity influence bromodomain binding and cellular activity.

Synthetic Building Block for Nucleophilic Substitution

The benzylic bromine in N‑(3‑bromobenzyl)isobutyramide is susceptible to nucleophilic displacement, enabling further functionalization of the molecule. This property is leveraged in medicinal chemistry to generate diverse libraries of amide derivatives for screening . The compound's commercial availability at >95% purity from multiple suppliers facilitates its use as a reliable intermediate in synthetic workflows.

Application
Selection Property
Validation Focus
BRPF bromodomain probe development
BRPF1 selectivity profile review
Bromodomain binding assay context
Halogenated benzyl amide SAR studies
3-bromo positional identity context
Isomer comparison and binding studies
Synthetic derivatization workflow
Electrophilic bromide synthetic handle
Nucleophilic displacement verification

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